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molecular formula C9H13NO3 B2917770 Ethyl (3,5-dimethylisoxazol-4-yl)acetate CAS No. 113618-89-6

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Cat. No. B2917770
M. Wt: 183.207
InChI Key: ISUNHGPIFCXVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507729B2

Procedure details

As described for example 112a, (3,5-dimethyl-isoxazol-4-yl)-acetic acid ethyl ester (Bacon, Edward R.; Daum, Sol J.; Singh, Baldev. 6-Substituted pyrazolo[3,4-d]pyrimidin-4-ones and compositions and methods of use as c-GMP phosphodiesterase inhibitors. PCT Int. Appl. (1996), WO 9628429 A1) in butanol was reacted with hydrazine hydrate (3.2 equivalents) and the resulting mixture was heated under reflux for 24 h. Evaporation of all volatiles and crystallization from n-butanol/toluene afforded the title compound as a white solid (yield: 87%). MS: m/e=170.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[C:7]([CH3:12])=[N:8][O:9][C:10]=1[CH3:11])C.O.[NH2:15][NH2:16]>C(O)CCC>[CH3:12][C:7]1[C:6]([CH2:5][C:4]([NH:15][NH2:16])=[O:3])=[C:10]([CH3:11])[O:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1C(=NOC1C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Evaporation of all volatiles and crystallization from n-butanol/toluene

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1CC(=O)NN)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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